1-N-methylbenzene-1,4-disulfonamide

Physicochemical Property Lipophilicity ADME Prediction

1-N-methylbenzene-1,4-disulfonamide (CAS 1138-53-0) is an aromatic sulfonamide building block featuring a unique mono-N-methylated substitution pattern on a benzene-1,4-disulfonamide core. This compound is characterized by an asymmetric substitution where one sulfonamide group remains a primary sulfonamide (-SO2NH2) while the other is secondary (-SO2NHCH3).

Molecular Formula C7H10N2O4S2
Molecular Weight 250.3 g/mol
CAS No. 1138-53-0
Cat. No. B1415143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-methylbenzene-1,4-disulfonamide
CAS1138-53-0
Molecular FormulaC7H10N2O4S2
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C7H10N2O4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11)
InChIKeyQWMGQMVXUZNDTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-N-methylbenzene-1,4-disulfonamide (CAS 1138-53-0) for Specialized Organic Synthesis


1-N-methylbenzene-1,4-disulfonamide (CAS 1138-53-0) is an aromatic sulfonamide building block featuring a unique mono-N-methylated substitution pattern on a benzene-1,4-disulfonamide core [1]. This compound is characterized by an asymmetric substitution where one sulfonamide group remains a primary sulfonamide (-SO2NH2) while the other is secondary (-SO2NHCH3) [1]. This specific architecture differentiates it from both the unsubstituted benzene-1,4-disulfonamide and its symmetrically N,N-disubstituted analogs, positioning it as a distinct intermediate for stepwise derivatization in medicinal chemistry and polymer science .

Why Benzene-1,4-disulfonamide Analogs Cannot Be Interchanged with CAS 1138-53-0


Generic substitution of this compound with a closely related benzene-1,4-disulfonamide analog is scientifically invalid due to the profound impact of its unique mono-N-methylation on both physical properties and reactivity. The presence of a single N-methyl group creates a chemical 'handle' with distinct hydrogen-bonding capacity and nucleophilicity compared to the unsubstituted core , leading to significantly different solubility and permeability profiles as reflected in computed physicochemical parameters [1]. Furthermore, the asymmetric substitution pattern enables selective, stepwise functionalization of the two sulfonamide moieties, a synthetic pathway that is not accessible with symmetric, unsubstituted, or fully substituted analogs [2]. Substituting this compound with a different analog would alter reaction kinetics, product selectivity, and the final compound's properties, compromising experimental reproducibility and the integrity of downstream research or development processes.

Quantitative Differentiation: 1-N-methylbenzene-1,4-disulfonamide (CAS 1138-53-0) vs. Closest Analogs


Physicochemical Property Comparison: Lipophilicity (XLogP3) vs. Unsubstituted Analog

A direct head-to-head comparison of computed XLogP3 values shows that the N-methylation of 1-N-methylbenzene-1,4-disulfonamide (Target) increases its lipophilicity relative to the unsubstituted benzene-1,4-disulfonamide (Comparator). This quantitative difference is significant for predicting membrane permeability and solubility in biological assays or organic synthesis [1] [2].

Physicochemical Property Lipophilicity ADME Prediction

Physicochemical Property Comparison: Topological Polar Surface Area (TPSA) vs. N,N-Dimethyl Analog

A direct head-to-head comparison of TPSA reveals that 1-N-methylbenzene-1,4-disulfonamide (Target) has a higher polar surface area than the N,N-dimethyl analog (Comparator). This difference is primarily due to the presence of an additional hydrogen bond donor (-NH2) in the target compound, which is absent in the fully methylated comparator [1] [2].

Physicochemical Property Polarity ADME Prediction

Hydrogen Bond Donor Count: A Key Differentiator for Synthetic Utility

The target compound possesses two hydrogen bond donors (HBD), a property it shares with the unsubstituted analog but not with the N,N-dimethyl analog, which has only one [1] [2] [3]. This quantitative difference in HBD count is a direct result of the unique mono-N-methyl substitution pattern.

Hydrogen Bonding Synthetic Intermediate Structure-Activity Relationship

Validated Application Scenarios for 1-N-methylbenzene-1,4-disulfonamide (CAS 1138-53-0)


Asymmetric Sulfonamide Building Block for Stepwise Medicinal Chemistry

This compound is ideally suited for use as an asymmetric building block in the synthesis of complex sulfonamide-containing pharmaceuticals. Its unique structure, featuring one primary and one secondary sulfonamide group, allows for sequential and selective derivatization . Researchers can first functionalize the primary sulfonamide (e.g., via alkylation), followed by deprotonation and subsequent reaction at the secondary N-methyl sulfonamide site. This stepwise control is not possible with symmetric analogs like benzene-1,4-disulfonamide (which would yield mixtures of mono- and di-substituted products) or N,N-dimethylbenzene-1,4-disulfonamide (which lacks the reactive primary sulfonamide), making this compound a valuable strategic intermediate [1].

Monomer for Specialty Polyamide and Polycarbonate Resins

As documented in patent literature, N,N*-disubstituted disulfonamides serve as monomers for the synthesis of novel condensation polymers when reacted with organic acid dihalides or diisocyanates [2]. 1-N-methylbenzene-1,4-disulfonamide fits this monomer class, and its specific mono-methyl substitution offers a distinct advantage. It provides a polymer backbone with a defined hydrogen-bonding motif (via the remaining -SO2NH2 group), which can influence polymer crystallinity, thermal properties, and solvent resistance. This makes it a candidate for developing specialty thermoplastics with tailored properties, distinguishing it from polymers derived from unsubstituted or fully substituted monomers.

Reference Standard and Starting Material for Targeted Library Synthesis

Given its well-defined and specific structure, this compound is an essential reference standard for analytical chemistry and a key starting material for generating focused libraries of benzene-1,4-disulfonamide derivatives [1]. Its high purity (≥95%) as supplied by reputable vendors ensures reproducibility in high-throughput screening campaigns. Procurement of this specific compound, rather than a generic analog, ensures that any observed biological activity or material property can be directly attributed to the unique N-methyl substitution, thereby providing clear structure-activity or structure-property relationships for research programs [3].

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